molecular formula C15H10N2O3 B15173943 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole CAS No. 959977-84-5

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole

Cat. No.: B15173943
CAS No.: 959977-84-5
M. Wt: 266.25 g/mol
InChI Key: GUGSMAJSTFOQIZ-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of nitro and phenyl groups in the structure of this compound makes it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Reduction: 5-(2-Aminophenyl)-4-phenyl-1,3-oxazole

    Oxidation: 5-(2-Nitrosophenyl)-4-phenyl-1,3-oxazole

    Substitution: 5-(2-Nitrophenyl)-4-(4-nitrophenyl)-1,3-oxazole (nitration product)

Scientific Research Applications

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-2-furoic acid
  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 5-(2-Nitrophenyl)-2-thiophene carboxylic acid

Uniqueness

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both nitro and phenyl groups in the oxazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial, antifungal, and anticancer properties, alongside its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and phenyl moieties that contribute to its unique biological properties. The presence of the nitro group allows for potential metabolic activation, leading to reactive intermediates that can interact with cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of oxazole compounds have shown antibacterial activity superior to traditional antibiotics like nalidixic acid, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been studied for its antifungal potential. Preliminary data suggest that it can inhibit the growth of fungal pathogens, although specific efficacy data remains limited. Comparative studies with other oxazole derivatives indicate that modifications to the oxazole ring can enhance antifungal activity .

Anticancer Properties

The anticancer activity of this compound has garnered significant attention. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. The mechanism involves the activation of apoptotic pathways through upregulation of p53 and caspase-3 cleavage .

Table 1: Summary of Biological Activities

Activity TypeEfficacy DescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibitory effects on fungal pathogens
AnticancerInduces apoptosis in multiple cancer cell lines

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or survival.
  • Reactive Intermediates : The reduction of the nitro group can generate reactive species that modify DNA or proteins, leading to cellular stress and apoptosis.
  • Receptor Interaction : Potential interactions with cell surface receptors could modulate signaling pathways critical for cancer progression.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study demonstrated that this compound induced significant cytotoxicity in MCF-7 cells with an IC50 value lower than doxorubicin, suggesting it may serve as a potent alternative in breast cancer treatment .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives containing the oxazole ring showed enhanced antibacterial activity compared to standard treatments, indicating a promising avenue for developing new antibiotics .

Properties

CAS No.

959977-84-5

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

5-(2-nitrophenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-14(16-10-20-15)11-6-2-1-3-7-11/h1-10H

InChI Key

GUGSMAJSTFOQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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